molecular formula C18H13F3N4O3S B2940470 N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-28-7

N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2940470
CAS No.: 1021026-28-7
M. Wt: 422.38
InChI Key: BAXXWXQNQUXAIU-UHFFFAOYSA-N
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Description

The compound N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule with the molecular formula C₁₈H₁₃F₃N₄O₃S and a molecular weight of 422.381 g/mol . Its structure features:

  • A pyridazinyl core linked via a thioether group to a 2-oxoethylamine moiety.
  • A 2-(trifluoromethyl)phenyl substituent on the ethylamine group, enhancing lipophilicity and metabolic stability.
  • A furan-2-carboxamide group at the 3-position of the pyridazine ring, contributing to hydrogen-bonding interactions.

Properties

IUPAC Name

N-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S/c19-18(20,21)11-4-1-2-5-12(11)22-15(26)10-29-16-8-7-14(24-25-16)23-17(27)13-6-3-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXXWXQNQUXAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups
Compound A 422.38 Pyridazinyl, CF₃-phenyl, thioether
97d ~300 (estimated) Hydrazinyl, phenyl, furan-3-carboxamide
2.2. Thienyl- and Thiazole-Containing Analogs

and highlight compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide and N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide.

  • Heterocycle Substitution : Replacement of pyridazine with thiazole or thienyl groups alters electron distribution. Thiazole rings, for example, are more π-deficient than pyridazine, affecting receptor binding .
  • Bioactivity : Thiazole derivatives are often associated with kinase inhibition, while thienyl groups may improve metabolic stability compared to furans .

Table 2: Structural and Functional Differences

Feature Compound A Thiazole Analog ()
Core Heterocycle Pyridazine Thiazole
Key Substituent CF₃-phenyl 3-Methoxybenzyl
Molecular Weight 422.38 ~430 (estimated)
2.3. Dihydropyridine Derivatives

includes dihydropyridines like AZ331 and AZ257 , which feature:

  • A 1,4-dihydropyridine core, known for calcium channel modulation.
  • Cyanophenyl and bromophenyl substituents, contrasting with Compound A’s trifluoromethylphenyl group .

Key Contrast :

2.4. Furo[2,3-b]pyridine Derivatives

describes a fused furo[2,3-b]pyridine derivative with a fluorophenyl group. Structural distinctions include:

  • Fused Ring System : Enhances planarity and aromatic stacking compared to Compound A ’s discrete pyridazine and furan rings.
  • Substituent Effects : The fluorophenyl group may increase polarity, reducing blood-brain barrier penetration relative to Compound A ’s trifluoromethyl group .

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